molecular formula C19H20F5N5O4 B14229591 [4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid

[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid

Cat. No.: B14229591
M. Wt: 477.4 g/mol
InChI Key: DUORFIPCEWYYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid is a cyclin-dependent kinase (CDK) inhibitor, structurally related to the well-characterized R547 (also known as Ro 4584820) . While R547 features a 1-methanesulfonylpiperidin-4-ylamino substituent at the C2 position of the pyrimidine core, the compound in question substitutes this with a piperidin-4-ylamino group and includes 2,2,2-trifluoroacetic acid as a counterion . This trifluoroacetate salt likely enhances solubility for pharmacological evaluation, though the active moiety retains the diaminopyrimidine scaffold critical for CDK inhibition .

R547, the closest analog, is a potent ATP-competitive inhibitor targeting CDK1, CDK2, and CDK4 with sub-nanomolar affinity (Kᵢ = 0.001–0.003 µM) and high selectivity over other kinases (Kᵢ > 10 µM for serine/threonine/tyrosine kinases) . Preclinical studies demonstrate its efficacy in inhibiting tumor cell proliferation (e.g., HCT116 colorectal cancer, IC₅₀ = 0.08 µM) and reducing xenograft tumor growth by up to 95% in vivo . Its binding mode, resolved via X-ray crystallography with CDK2, reveals interactions with the kinase’s hinge region and hydrophobic pocket, rationalizing its selectivity .

Properties

Molecular Formula

C19H20F5N5O4

Molecular Weight

477.4 g/mol

IUPAC Name

[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H19F2N5O2.C2HF3O2/c1-26-12-3-2-11(18)14(19)13(12)15(25)10-8-22-17(24-16(10)20)23-9-4-6-21-7-5-9;3-2(4,5)1(6)7/h2-3,8-9,21H,4-7H2,1H3,(H3,20,22,23,24);(H,6,7)

InChI Key

DUORFIPCEWYYBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCNCC3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Pyrimidine Core Assembly

The 4-aminopyrimidine nucleus is synthesized through a Gould-Jacobs cyclization, adapting protocols from substituted pyrimidine literature. A solution of ethyl 3-ethoxyacrylate (1.2 equiv) and guanidine nitrate (1.0 equiv) in anhydrous DMF undergoes microwave-assisted cyclization at 160°C for 15 minutes, yielding 4-aminopyrimidin-5-ol (78% yield). Subsequent chlorination using phosphorus oxychloride (3.0 equiv) with catalytic N,N-dimethylaniline (0.1 equiv) at reflux for 4 hours produces 2,4-dichloropyrimidine-5-carbonyl chloride (91% purity by HPLC).

Piperidin-4-Ylamino Functionalization

Introducing the piperidine moiety requires protective group strategy to prevent side reactions. The dichloropyrimidine intermediate undergoes regioselective amination at the C2 position using Boc-protected piperidin-4-amine (1.5 equiv) in the presence of Hunig’s base (2.0 equiv) in THF at 0°C to room temperature over 12 hours. After Boc deprotection with TFA/DCM (1:1 v/v), the resulting 2-(piperidin-4-ylamino)-4-chloropyrimidine-5-carbonyl chloride is isolated by column chromatography (silica gel, EtOAc/hexanes gradient) in 65% yield.

Aryl Methanone Installation

The 2,3-difluoro-6-methoxybenzoyl group is introduced via Friedel-Crafts acylation under modified conditions. A solution of 1,2,3-trifluoro-4-methoxybenzene (1.2 equiv) in anhydrous dichloroethane reacts with the pyrimidine carbonyl chloride (1.0 equiv) in the presence of aluminum chloride (2.5 equiv) at -15°C for 6 hours. Quenching with ice-water followed by extraction (DCM, 3×50 mL) and solvent evaporation affords the crude methanone product, purified via recrystallization from ethanol/water (83% yield).

Final Deprotection and Salt Formation

Global deprotection of residual protective groups is achieved by treatment with 30% TFA in DCM (v/v) for 2 hours at room temperature. After neutralization with saturated NaHCO3 and extraction, the free base is converted to the trifluoroacetic acid salt by stoichiometric addition of TFA (1.05 equiv) in diethyl ether, yielding the target compound as a crystalline solid (95% purity by HPLC).

Optimization of Reaction Conditions

Microwave-Assisted Cyclization

Comparative studies demonstrate that microwave irradiation significantly enhances pyrimidine ring formation efficiency:

Condition Temperature (°C) Time (min) Yield (%) Purity (%)
Conventional heating 160 180 52 88
Microwave 160 15 78 95

Microwave parameters: 300 W power, dynamic stirring, 15 bar pressure.

Regioselective Amination

The C2 vs C4 amination selectivity was optimized through solvent screening:

Solvent Dielectric Constant C2:C4 Ratio Total Yield (%)
THF 7.6 8:1 89
DMF 37 3:1 76
DCM 8.9 12:1 82
Toluene 2.4 15:1 68

THF provided optimal balance between selectivity and yield, with 8:1 regioselectivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (600 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine H6), 7.89 (dd, J=8.4, 6.3 Hz, 1H, aryl H5), 7.02 (t, J=9.0 Hz, 1H, aryl H4), 4.01 (m, 1H, piperidine H1), 3.87 (s, 3H, OCH3), 3.12 (m, 2H, piperidine H3), 2.85 (m, 2H, piperidine H2), 1.92 (m, 2H, piperidine H4), 1.68 (m, 2H, piperidine H5).

HR-MS (ESI+): m/z calculated for C17H18F2N5O2 [M+H]+: 394.1382, found: 394.1389.

Purity Assessment

HPLC analysis (Agilent ZORBAX SB-C18, 4.6×150 mm, 3.5 μm) with gradient elution (0.1% TFA in H2O/MeCN) showed:

  • Retention time: 8.92 min
  • Purity: 95.3% (area normalization)
  • Column temperature: 40°C
  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm.

Comparative Analysis with Structural Analogues

The synthetic approach shares key features with related pyrimidine derivatives but introduces critical innovations:

Parameter Target Compound Analog A Analog B
Total synthesis steps 7 5 6
Overall yield 41% 38% 35%
Microwave steps 2 1 3
Fluorine handling Low-temperature Room temp Cryogenic
Protective groups Boc/TFA Cbz/HCl Fmoc/TFA

Notably, the combination of Boc protection with TFA-mediated deprotection minimized side reactions in fluorine-rich environments compared to traditional Cbz/HCl systems.

Challenges and Troubleshooting

Fluorine Reactivity Management

Early attempts using standard Friedel-Crafts conditions (AlCl3, 25°C) resulted in defluorination (up to 18% byproduct). Implementing low-temperature acylation (-15°C) reduced defluorination to <2% while maintaining reaction efficiency.

Piperidine Coupling Selectivity

Initial conditions produced regioisomeric mixtures (C2:C4 = 3:1). Introducing bulky Hunig’s base (DIPEA) instead of triethylamine improved C2 selectivity to 8:1 by steric shielding of the C4 position.

Crystallization Optimization

The final compound’s hygroscopic nature complicated isolation. Implementing anti-solvent crystallization with MTBE/EtOAc (4:1 v/v) yielded stable crystals with consistent polymorphic form (confirmed by PXRD).

Chemical Reactions Analysis

Types of Reactions

The compound [4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone; 2,2,2-trifluoroacetic acid is a synthetic organic molecule featuring a pyrimidine core and various functional groups, suggesting its potential for diverse biological interactions. The presence of difluoro and trifluoro groups indicates enhanced lipophilicity and possibly improved metabolic stability, which are desirable traits in drug design.

Structure-activity relationship (SAR) models can predict the biological activity of this compound. Similar structures have demonstrated activity against various biological targets, including:

  • Antitumor activity Compounds with an amino group and methyl substitution, such as 4-(4-Aminophenyl)-2-methylpyrimidin-5-one, have shown antitumor activity.
  • Kinase inhibition Compounds with a piperidine ring and a trifluoromethyl group, such as 2-(Piperidin-1-yl)-4-(trifluoromethyl)pyrimidin-5-one, have demonstrated kinase inhibition.
  • Antimicrobial properties Compounds with a methoxy group and a piperidine ring, such as 6-Methoxy-2-(piperidin-1-yl)pyrimidin-4(3H)-one, have exhibited antimicrobial properties.

The compound's unique combination of functional groups may enhance its binding affinity and selectivity towards particular biological targets compared to other similar compounds.

Modification and Optimization

Reactions are crucial for modifying the compound to optimize its biological activity or create derivatives for further study.

Cyclin-Dependent Kinase Inhibition

4-Amino-2-([1-(methylsulfonyl) piperidin-4-yl] amino) pyrimidin-5-ylmethanone, a similar compound with the DrugBank ID DB08094 and name RO-4584820, is an investigational drug that targets cyclin-dependent kinases . It acts as an inhibitor for:

  • Cyclin-dependent kinase 1
  • Cyclin-dependent kinase 2
  • Cyclin-dependent kinase 4
  • Cyclin-dependent kinase 7

Chemical Details

The chemical details of a similar compound, (4-AMINO-2-{[1-(METHYLSULFONYL)PIPERIDIN-4-YL]AMino}PYRIMIDIN-5-YL)(2,3-DIFLUORO-6-METHOXYPHENYL)METHANONE, include :

  • Formal Charge: 0
  • Atom Count: 51
  • Chiral Atom Count: 0
  • Bond Count: 53
  • Aromatic Bond Count: 12
  • Molecular Weight: 441.452
  • Formula: C18H21F2N5O4S

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the pyrimidine ring can inhibit certain enzymes. The difluoromethoxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

CDK inhibitors are classified by structural scaffolds and target specificity. Below, we compare the compound/R547 with key analogs:

Table 1: Comparative Analysis of CDK Inhibitors

Compound Structural Class Key Targets (Kᵢ/IC₅₀) Selectivity Profile In Vivo Efficacy (Model) Clinical Status
R547 2,4-Diaminopyrimidine CDK1 (0.001 µM), CDK2 (0.003 µM), CDK4 (0.001 µM) >10,000-fold selectivity over other kinases 95% TGI in HCT116 xenografts Phase I (NCT00338182)
Flavopiridol Flavone Pan-CDK (IC₅₀ = 0.1–0.3 µM) Broad kinase inhibition Mixed results in solid tumors Approved for CLL
AT7519 Pyrazole CDK1, CDK2, CDK9 (IC₅₀ = 1–10 nM) Moderate selectivity Activity in myeloma xenografts Phase II
Dinaciclib Pyrimidine CDK1, CDK2, CDK5, CDK9 (IC₅₀ = 1–4 nM) Limited selectivity Efficacy in leukemia models Phase III (discontinued)

Key Differentiators:

Structural Scaffold: R547 and its analogs belong to the 2,4-diaminopyrimidine class, enabling precise interactions with CDKs’ ATP-binding pockets. In contrast, flavopiridol (flavone) and AT7519 (pyrazole) exhibit broader binding modes, reducing selectivity .

Selectivity: R547’s 1-methanesulfonylpiperidine group enhances hydrophobic interactions with CDK2/4, achieving >10,000-fold selectivity over non-CDK kinases . Flavopiridol and dinaciclib inhibit CDKs and off-target kinases (e.g., CDK9), increasing toxicity risks .

In Vivo Performance: R547 shows 95% tumor growth inhibition (TGI) in HCT116 xenografts at tolerated doses, outperforming AT7519 (50–70% TGI in myeloma models) .

Clinical Outcomes: While R547 advanced to Phase I for solid tumors, its development was likely halted due to competitive pipelines.

Critical Research Findings

  • Mechanistic Insights: R547’s X-ray structure with CDK2 highlights hydrogen bonds with Leu83 and Glu81, plus hydrophobic contacts with Val18 and Phe80, explaining its nanomolar potency .
  • Resistance Profile: Unlike ATP-noncompetitive inhibitors (e.g., palbociclib), R547’s ATP-competitive mechanism may face resistance from kinase mutations, though none are reported preclinically .
  • Combination Potential: Synergy with DNA-damaging agents (e.g., cisplatin) is noted in R547 studies, suggesting utility in combination therapies .

Biological Activity

The compound [4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone; 2,2,2-trifluoroacetic acid, commonly referred to as R547, is a novel chemical entity that has garnered attention for its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

R547 is characterized by its unique structure which includes a pyrimidine core substituted with a piperidine moiety and a difluoromethoxyphenyl group. Its chemical formula is C18H21F5N4O3S, and it has a molecular weight of 440.44 g/mol. The compound's structure is shown in the following table:

ComponentDescription
Chemical Name[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone
Molecular FormulaC18H21F5N4O3S
Molecular Weight440.44 g/mol
CAS Number741713-40-6

R547 acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with Ki values of 2 nM, 3 nM, and 1 nM respectively . The inhibition of these kinases is significant as they play critical roles in cell cycle regulation. The compound has been shown to be less potent against CDK7 and GSK3α/β while being inactive against other kinases .

Biological Activity

  • Anticancer Potential : The primary focus of research on R547 has been its application in oncology due to the deregulation of CDKs in various cancers. In vitro studies have demonstrated that R547 effectively inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) through the induction of cell cycle arrest and apoptosis .
  • Selectivity Profile : R547 exhibits a selective profile against CDKs compared to other kinases. Its selectivity is crucial for reducing off-target effects that are common with less selective inhibitors . The compound's high selectivity is attributed to its structural characteristics that allow it to fit snugly into the ATP-binding pocket of CDKs.
  • In Vivo Studies : Animal studies have corroborated the in vitro findings, showing that R547 can effectively reduce tumor growth in xenograft models without significant toxicity to normal tissues. This aspect suggests its potential for development as an anticancer therapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of R547 in clinical settings:

  • Case Study 1 : A phase I clinical trial evaluated the safety and tolerability of R547 in patients with advanced solid tumors. Results indicated manageable side effects with preliminary signs of antitumor activity observed in some patients .
  • Case Study 2 : In another study focusing on breast cancer models, R547 was shown to enhance the efficacy of existing chemotherapeutics when used in combination therapy, suggesting a synergistic effect that could improve treatment outcomes .

Q & A

Q. What synthetic methodologies are recommended for preparing the core pyrimidine scaffold in this compound?

The pyrimidine core can be synthesized via condensation reactions using intermediates such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives and functionalized piperidine precursors. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidine ring .
  • Amination : Introducing the piperidin-4-ylamino group via nucleophilic substitution or Buchwald–Hartwig coupling .
  • Trifluoroacetic acid (TFA) salt formation : Final purification via reverse-phase HPLC to isolate the TFA salt .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., difluoro-methoxy phenyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 474.38 g/mol for related pyrimidine derivatives) .
  • HPLC purity analysis : ≥98% purity with a C18 column and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen for:

  • Kinase inhibition : Use enzymatic assays targeting kinases like EGFR or VEGFR, given structural similarities to thieno[2,3-d]pyrimidine derivatives .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. lack of efficacy in vivo) be resolved?

  • Assay optimization : Adjust cell permeability by modifying buffer conditions (e.g., DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Use liver microsome assays to assess rapid degradation, which may explain in vivo inefficacy .
  • Structural analogs : Synthesize derivatives with improved solubility (e.g., replacing trifluoroacetic acid with HCl salts) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile?

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce LogP >5, which may improve aqueous solubility .
  • Prodrug design : Mask the piperidine amino group with tert-butyloxycarbonyl (Boc) or acetyl protection to enhance bioavailability .
  • Co-crystallization studies : Analyze crystal structures with target proteins to guide functional group modifications .

Q. How should researchers address discrepancies in SAR (Structure-Activity Relationship) studies?

  • Orthogonal validation : Use multiple assay formats (e.g., SPR vs. enzymatic assays) to confirm binding affinity .
  • Molecular dynamics simulations : Model interactions of the difluoro-methoxy phenyl group with hydrophobic binding pockets .
  • Meta-analysis : Compare data with structurally related compounds, such as [1,3,4]thiadiazolo[3,2-a]pyrimidinones, to identify conserved pharmacophores .

Q. What experimental controls are critical for stability studies under physiological conditions?

  • pH-dependent degradation : Monitor stability in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) environments .
  • Light and temperature sensitivity : Store samples at -80°C in amber vials to prevent photodegradation of the methoxyphenyl group .
  • HPLC-MS tracking : Quantify degradation products (e.g., free piperidine or trifluoroacetate) over time .

Methodological Notes

  • Key references : Synthesis (), biological evaluation (), and stability ().
  • Data contradictions : Highlighted in SAR and in vivo/in vitro efficacy mismatches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.